9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide
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Overview
Description
9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide: is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their unique structural properties and diverse applications in various fields, including organic electronics and photochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thioxanthone derivatives and methylthio-substituted benzene compounds.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, resulting in new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thioxanthone derivatives .
Scientific Research Applications
Chemistry: In chemistry, 9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide is used as a photoinitiator in polymerization reactions. Its ability to absorb light and initiate polymerization makes it valuable in the production of advanced materials .
Biology: The compound’s unique structural properties have led to its exploration in biological research, particularly in the study of light-induced biological processes .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including its role as a photosensitizer in photodynamic therapy .
Industry: Industrially, the compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light efficiently makes it a valuable component in these technologies .
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide involves its ability to absorb light and undergo photochemical reactions. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, leading to the desired photochemical effects .
Comparison with Similar Compounds
- 9H-Thioxanthen-9-one, 3,6-bis[4-(diphenylamino)phenyl]-, 10,10-dioxide
- 2-[4-(diphenylamino)phenyl]-9H-thioxanthen-9-one-10,10-dioxide
- 3-(4-methoxyphenyl)-10,10-dioxothioxanthen-9-one
Comparison: Compared to similar compounds, 9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide exhibits unique photochemical properties, making it particularly suitable for applications in photoinitiation and optoelectronics. Its methylthio group enhances its reactivity and stability under specific conditions .
Properties
CAS No. |
890045-44-0 |
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Molecular Formula |
C20H14O3S2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-(4-methylsulfanylphenyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C20H14O3S2/c1-24-15-9-6-13(7-10-15)14-8-11-17-19(12-14)25(22,23)18-5-3-2-4-16(18)20(17)21/h2-12H,1H3 |
InChI Key |
IKFZQRKGNVRVOH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
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